1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Medicinal Chemistry Agrochemical Discovery Physical Organic Chemistry

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene (CAS 1214334-45-8) is a highly fluorinated aromatic building block of the molecular formula C₈H₄F₆, characterized by a unique 1,2,4-substitution pattern bearing difluoromethyl (-CF₂H), trifluoromethyl (-CF₃), and fluorine substituents on the benzene ring. It is primarily sourced as a high-purity (95-98%) liquid intermediate for pharmaceutical and agrochemical research, valued for the distinct physicochemical and electronic properties conferred by its specific fluorination pattern.

Molecular Formula C8H4F6
Molecular Weight 214.11 g/mol
CAS No. 1214334-45-8
Cat. No. B1388541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
CAS1214334-45-8
Molecular FormulaC8H4F6
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)C(F)F
InChIInChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H
InChIKeyXERQRPVAOCQNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene (CAS 1214334-45-8): Structural and Functional Baseline for Procurement


1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene (CAS 1214334-45-8) is a highly fluorinated aromatic building block of the molecular formula C₈H₄F₆, characterized by a unique 1,2,4-substitution pattern bearing difluoromethyl (-CF₂H), trifluoromethyl (-CF₃), and fluorine substituents on the benzene ring [1]. It is primarily sourced as a high-purity (95-98%) liquid intermediate for pharmaceutical and agrochemical research, valued for the distinct physicochemical and electronic properties conferred by its specific fluorination pattern .

Why Generic Substitution of 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene Fails in Lead Optimization and Process Chemistry


Substitution with less fluorinated or differently substituted analogs is not a viable scientific strategy due to the compound's precise 1,2,4-regiochemistry and the synergistic electronic and steric effects of its -CF₂H, -CF₃, and -F substituents. The difluoromethyl group is a critical lipophilic hydrogen bond donor bioisostere, capable of engaging in unique non-covalent interactions distinct from the purely hydrophobic trifluoromethyl group [1]. Furthermore, the specific ortho/para relationship of the substituents dictates a distinct electronic landscape, influencing the regioselectivity of downstream reactions such as cross-couplings or nucleophilic aromatic substitutions [2]. Replacing this compound with a regional isomer or a mono-fluorinated variant can lead to profound changes in molecular conformation, target binding, metabolic stability, and overall physicochemical profile, thereby invalidating established structure-activity relationships (SAR) [3].

Quantitative Differentiation of 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene Against Closest Analogs: A Comparative Evidence Guide


Differentiation by Regiochemistry: Impact on Dipole Moment and Electrostatic Potential

The unique 1,2,4-substitution pattern of the target compound yields a specific vector of dipole moment and molecular electrostatic potential (MEP) surface that is distinct from its regional isomers. Computational studies on fluorinated benzenes demonstrate that the relative orientation of -CF₂H and -CF₃ groups significantly alters the electronic distribution, which directly correlates with binding affinity and selectivity in biological systems [1].

Medicinal Chemistry Agrochemical Discovery Physical Organic Chemistry

Differentiation by Hydrogen Bond Donor Capacity: -CF₂H vs. -CF₃

The presence of a difluoromethyl (-CF₂H) group in the target compound confers a distinct hydrogen bond (H-bond) donor capacity, unlike the trifluoromethyl (-CF₃) group, which is a purely hydrophobic, H-bond acceptor. The -CF₂H group acts as a lipophilic H-bond donor, a critical property for modulating target binding, permeability, and solubility [1].

Medicinal Chemistry Bioisosterism Drug Design

Differentiation by Electronic Effect and Reactivity Profile

The combination of electron-withdrawing -CF₃ and -F substituents ortho and para to the -CF₂H group creates a unique, highly electron-deficient aromatic ring. This electronic environment dictates the compound's reactivity in key transformations, particularly in metalation and cross-coupling reactions, setting it apart from less electron-deficient analogs [1].

Synthetic Chemistry Process Chemistry Physical Organic Chemistry

Differentiation by Metabolic Stability: The Impact of -CF₂H vs. -OCH₃

As a bioisostere for a methoxy (-OCH₃) or hydroxyl (-OH) group, the -CF₂H moiety in the target compound offers a significant advantage in metabolic stability. The strong C-F bond is resistant to oxidative metabolism, a common clearance pathway for ether- and alcohol-containing drug candidates [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene in Drug and Agrochemical Discovery


Medicinal Chemistry: Fine-Tuning Lipophilicity and H-Bonding in a Lead Optimization Program

A medicinal chemist aiming to improve the potency and metabolic stability of a lead compound can use 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene as a key building block. The compound's -CF₂H group provides a lipophilic hydrogen bond that can enhance target engagement, as demonstrated by its H-bond donor strength (α=0.26) [1]. Furthermore, its resistance to oxidative metabolism, a key advantage over bioisosteres like methoxy or hydroxyl groups, makes it ideal for extending the in vivo half-life of a drug candidate [2].

Agrochemical Discovery: Engineering Enhanced Environmental Stability and Bioavailability

In the development of new fungicides or herbicides, this compound serves as an advanced intermediate. The high degree of fluorination, including the metabolically stable -CF₂H group, is instrumental in creating active ingredients with improved environmental persistence and bioavailability [1]. The specific 1,2,4-regiochemistry of the target compound allows for the precise tuning of the molecule's electronic properties, which is essential for achieving high potency against specific pests or pathogens while maintaining an acceptable toxicological profile [2].

Process Chemistry: Reliable Intermediate for Regioselective Elaboration

For a process chemist scaling up the synthesis of a complex molecule, the defined and predictable reactivity of this compound is paramount. Its electronic profile dictates a high degree of regioselectivity in metalation and subsequent cross-coupling reactions [1]. By using this specific isomer, the chemist avoids the formation of regioisomeric impurities that are difficult and costly to remove, ensuring a robust and high-yielding manufacturing process. The compound's liquid physical state at room temperature also facilitates easier handling and dispensing in large-scale operations [2].

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